![molecular formula C16H21N3O B7516349 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7516349.png)
2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine, also known as JP-8000, is a synthetic compound that has been studied for its potential use in scientific research. The compound has been found to have various biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
作用機序
The mechanism of action of 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine has been investigated in detail. Studies have shown that the compound acts as a DNA intercalator, meaning that it can insert itself between the base pairs of DNA. This can lead to the inhibition of DNA replication and transcription, which can ultimately lead to cell death. 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects
2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine has been found to have various biochemical and physiological effects. Studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine has also been found to inhibit the migration and invasion of cancer cells. In addition, the compound has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It has also been found to have low toxicity and can be administered orally. However, there are also some limitations to its use in lab experiments. 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine has poor solubility in water, which can make it difficult to administer in certain experiments. In addition, the compound has not been extensively studied in vivo, so its efficacy and safety in animal models are not well understood.
将来の方向性
There are several future directions for research on 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine. One area of research that could be explored is the compound's potential use as a therapeutic agent for the treatment of other diseases, such as Parkinson's disease or multiple sclerosis. Another area of research that could be explored is the development of more soluble derivatives of 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine that could be more easily administered in lab experiments. Finally, more research could be done to understand the efficacy and safety of 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine in animal models, which could pave the way for future clinical trials.
合成法
2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-pyrazol-1-ylbenzaldehyde with morpholine in the presence of a catalyst. This reaction produces 4-[(4-pyrazol-1-ylphenyl)methyl]morpholine. The second step involves the reaction of the product from the first step with 2,6-dimethylbenzaldehyde in the presence of a catalyst. This reaction produces 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine.
科学的研究の応用
2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine has been studied for its potential use in various scientific research applications. One area of research that has been explored is the compound's potential as a therapeutic agent for the treatment of cancer. Studies have shown that 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine has antitumor activity and can inhibit the growth of various cancer cell lines. The compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. Studies have shown that 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine can inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
特性
IUPAC Name |
2,6-dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-13-10-18(11-14(2)20-13)12-15-4-6-16(7-5-15)19-9-3-8-17-19/h3-9,13-14H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYZQDZXSNDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7516271.png)
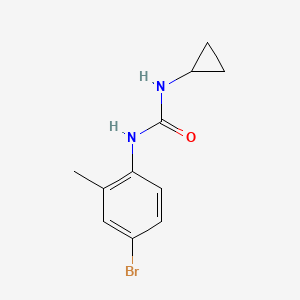
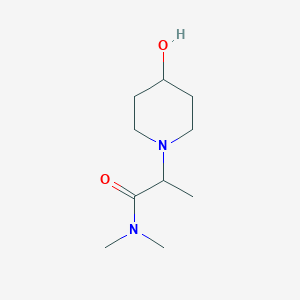
![[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7516292.png)

![1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7516307.png)
![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)
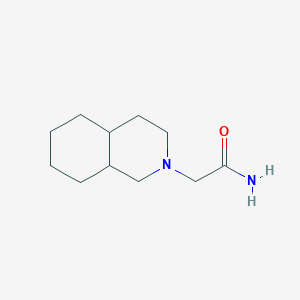
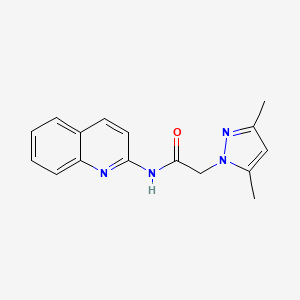
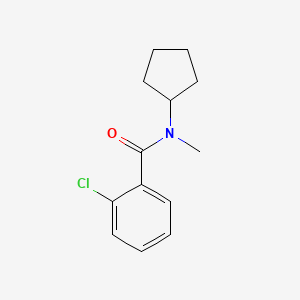
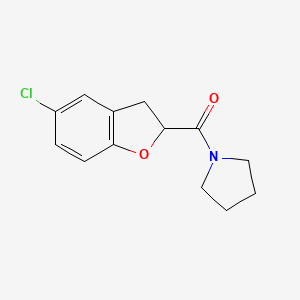
![N-methyl-1-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7516359.png)

![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)